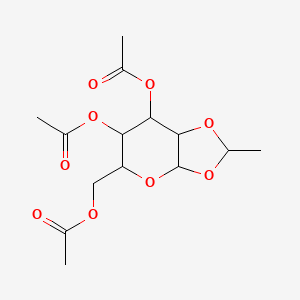

1,2-O-Ethylidene--D-mannopyranoside Triacetate

Description

1,2-O-Ethylidene-β-D-mannopyranoside triacetate (CAS 230953-16-9) is a chemically modified derivative of mannose, widely employed in glycobiology and pharmaceutical research. Its molecular formula is C₁₂H₁₅NO₈, with a molecular weight of 301.25 g/mol . The compound features an ethylidene group at the 1,2-O position and acetyl groups at the 3,4,6-OH positions, forming a cyclic acetal structure. This configuration enhances its stability and directs regioselective glycosylation reactions under mild conditions, making it a critical precursor for synthesizing oligosaccharides and glycoconjugates .

In biomedical applications, the compound’s unique structure facilitates targeted drug delivery systems, particularly for diseases requiring cell- or tissue-specific targeting . Its acetyl groups protect reactive hydroxyls during synthetic processes, while the ethylidene moiety ensures controlled reactivity, enabling precise assembly of carbohydrate-based therapeutics .

Properties

CAS No. |

7224-04-6 |

|---|---|

Molecular Formula |

C14H20O9 |

Molecular Weight |

332.30 g/mol |

IUPAC Name |

(6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate |

InChI |

InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3 |

InChI Key |

NBWFYJVPTWVPKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The primary starting material for the synthesis is β-D-mannopyranose, which provides the core sugar structure. This hexose serves as the foundation upon which the ethylidene protecting group and acetate groups are introduced in a controlled manner.

Detailed Preparation Methods

Standard Method from β-D-mannopyranose

The standard preparation method involves a multi-step process:

Protection of Hydroxyl Groups : The synthesis begins with β-D-mannopyranose, which undergoes initial protection of hydroxyl groups using acetic anhydride in the presence of a suitable catalyst.

Ethylidene Formation : The key step involves the introduction of the ethylidene group at the 1,2-positions, which proceeds through an acetal formation reaction with an appropriate ethylidene donor. This step requires precise control of reaction conditions to ensure regioselectivity.

Selective Acetylation : Following ethylidene formation, the remaining hydroxyl groups at positions 3, 4, and 6 undergo acetylation using acetic anhydride, typically in the presence of a base catalyst such as pyridine.

Purification : The crude product is purified through crystallization techniques, often employing solvents such as ethyl acetate or a combination of dichloromethane and hexanes.

Alternative Approach via Allyl Mannopyranoside Intermediate

An alternative synthetic route involves the use of allyl mannopyranoside as a key intermediate:

Formation of Allyl Glycoside : D-mannose is converted to allyl α-D-mannoside using allyl alcohol in the presence of p-toluenesulfonic acid (pTsOH) as a catalyst. This reaction produces the glycoside exclusively in its pyranose form.

Protection with Acetonide Groups : The allyl mannoside is then treated with 2,2-dimethoxypropane in DMF at 0°C in the presence of p-toluenesulfonic acid to form the diacetonide-protected intermediate.

Deallylation : The allyl group is removed using [1,3-bis(diphenylphosphino)-propane] nickel(II) dichloride and DIBAL-H to afford the α-configured 2,3:4,6-di-O-isopropylidene mannose.

Conversion to Ethylidene Derivative : The diacetonide intermediate undergoes selective deprotection followed by reaction with an ethylidene donor to form the 1,2-O-ethylidene derivative.

Acetylation : The remaining hydroxyl groups are acetylated using acetic anhydride in pyridine to yield the desired 1,2-O-Ethylidene-β-D-mannopyranoside Triacetate.

Orthoacetate Method

This method utilizes mannose orthoacetates as intermediates:

Formation of Orthoacetate : β-D-mannopyranoside is converted to its orthoacetate derivative using trimethyl orthoacetate in the presence of an acid catalyst such as p-toluenesulfonic acid.

Selective Opening of Orthoacetate Ring : The orthoacetate intermediate undergoes selective ring-opening under controlled acidic conditions to generate the 1,2-O-ethylidene derivative.

Acetylation : The remaining hydroxyl groups are acetylated using standard conditions to produce the triacetate product.

Reaction Parameters and Optimization

The successful synthesis of 1,2-O-Ethylidene-β-D-mannopyranoside Triacetate depends critically on careful control of reaction parameters:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Temperature | Room temperature for ethylidene formation; 0-25°C for acetylation | Higher temperatures may lead to decomposition or side reactions |

| Solvent | Acetonitrile for ethylidene formation; Pyridine for acetylation | Solvent polarity affects reaction rate and selectivity |

| Catalyst | p-Toluenesulfonic acid (5-10 mol%) | Acid catalyst facilitates acetal formation |

| Reaction Time | 2-4 hours for ethylidene formation; 2-6 hours for acetylation | Extended reaction times may lead to by-product formation |

| pH | Slightly acidic for ethylidene formation; Basic for acetylation | pH control is crucial for regioselectivity |

Critical Factors for Synthesis Success

Several factors significantly influence the outcome of the synthesis:

Water Content : The reaction mixture must be kept anhydrous during the ethylidene formation step, as water can cause hydrolysis of intermediates and reduce yields.

Temperature Control : Careful temperature control is essential, particularly during the ethylidene formation step, to ensure regioselectivity and prevent unwanted side reactions.

Catalyst Concentration : The concentration of acid catalyst in the ethylidene formation step must be optimized to balance reaction rate with selectivity.

Order of Addition : The sequence in which reagents are added can significantly impact the outcome of the reaction, particularly for the protection steps.

Purification Techniques

The purification of 1,2-O-Ethylidene-β-D-mannopyranoside Triacetate typically involves a combination of techniques:

Crystallization

The most common method for obtaining high-purity product is crystallization:

Solvent Selection : Ethyl acetate, dichloromethane/hexanes, or ethanol (96%) are commonly used as crystallization solvents.

Process : The crude product is dissolved in the minimum amount of hot solvent, then cooled slowly to room temperature to induce crystallization.

Recrystallization : For higher purity, the product can be recrystallized from various solvent systems, including ethanol or ethyl acetate.

Analytical Verification and Quality Control

The identity and purity of synthesized 1,2-O-Ethylidene-β-D-mannopyranoside Triacetate is confirmed through various analytical techniques:

| Analytical Method | Information Obtained | Typical Results |

|---|---|---|

| NMR Spectroscopy | Structural confirmation, anomeric configuration | Characteristic shifts for ethylidene and acetate groups |

| HPLC | Purity assessment | Single peak at characteristic retention time |

| Mass Spectrometry | Molecular weight confirmation | m/z 332.30 for molecular ion |

| Elemental Analysis | Composition verification | C: 50.60%, H: 6.07%, O: 43.33% |

| Optical Rotation | Stereochemical confirmation | [α]D specific to β-configuration |

Comparative Analysis of Synthesis Methods

Each synthesis method offers distinct advantages and challenges:

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Standard Method | Straightforward approach, readily available starting materials | Multiple steps, moderate yield | 45-60% |

| Allyl Mannopyranoside Route | Higher regioselectivity, cleaner reaction | More complex intermediate manipulation | 50-65% |

| Orthoacetate Method | Good stereoselectivity | Sensitive to reaction conditions | 40-55% |

Scale-Up Considerations

For larger-scale preparations of 1,2-O-Ethylidene-β-D-mannopyranoside Triacetate, several modifications to the standard procedures are recommended:

Temperature Control : More rigorous temperature control systems are required, particularly for exothermic acetylation reactions.

Solvent Volumes : Optimized solvent volumes to maintain concentration while ensuring efficient mixing.

Crystallization Procedure : Modified crystallization protocols to handle larger volumes, often involving seeding techniques.

Purification Strategy : For multi-kilogram scale preparation, a combination of filtration, washing, and crystallization is preferred over chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Ethylidene–D-mannopyranoside Triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace acetyl groups under basic conditions.

Major Products

The major products formed from these reactions include various carbohydrate derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

1,2-O-Ethylidene-β-D-mannopyranoside triacetate is characterized by its ethylidene and triacetate groups, which confer specific reactivity patterns useful in synthetic chemistry. The compound can be represented as follows:This structure allows for selective protection and activation of hydroxyl groups in carbohydrate chemistry, facilitating further transformations.

Synthesis Applications

- Glycosylation Reactions : The compound serves as a glycosyl donor in various glycosylation reactions. Its protective groups can be selectively removed or modified to yield desired glycosides or oligosaccharides. For instance, it has been used in the synthesis of branched oligosaccharides, which are crucial for studying glycan interactions in biological systems .

- Building Block for Oligosaccharides : It acts as an essential building block for synthesizing more complex carbohydrate structures. The regioselectivity provided by the ethylidene group allows for the construction of specific glycosidic linkages that are necessary for biological activity .

- Synthesis of Glycoconjugates : The compound is pivotal in synthesizing glycoconjugates, which play critical roles in cell signaling and recognition processes. Its ability to form stable linkages with proteins or lipids enhances the study of glycobiology .

Biological Applications

- Antimicrobial Activity : Research indicates that derivatives of 1,2-O-ethylidene-β-D-mannopyranoside triacetate exhibit antimicrobial properties. These derivatives have been tested against various bacteria and fungi, showing promising results that could lead to new antimicrobial agents .

- Vaccine Development : The compound's ability to mimic natural glycan structures makes it a candidate for vaccine development targeting specific pathogens. By incorporating this compound into vaccine formulations, researchers aim to enhance immune responses against infectious diseases .

- Drug Delivery Systems : Due to its unique chemical structure, 1,2-O-ethylidene-β-D-mannopyranoside triacetate can be utilized in drug delivery systems designed to target specific cells or tissues within the body. This application is particularly relevant in cancer therapy where targeted delivery can minimize side effects while maximizing therapeutic efficacy .

Case Study 1: Synthesis of Oligosaccharides

A recent study demonstrated the use of 1,2-O-ethylidene-β-D-mannopyranoside triacetate as a glycosyl donor to synthesize a complex trisaccharide that serves as a model for studying glycan-protein interactions. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's utility in oligosaccharide synthesis .

Case Study 2: Antimicrobial Testing

In another study, various derivatives of this compound were synthesized and tested for their antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications enhanced the antimicrobial efficacy significantly compared to unmodified compounds .

Mechanism of Action

The mechanism of action of 1,2-O-Ethylidene–D-mannopyranoside Triacetate involves its ability to act as a precursor for the synthesis of various carbohydrate derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, to modulate biological processes. The ethylidene acetal protecting group provides stability to the molecule, allowing for selective reactions at other positions .

Comparison with Similar Compounds

(1) 3-O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl)-1,2-di-O-benzyl-4,6-O-benzylidene-D-mannopyranoside

- Molecular Formula: C₄₁H₄₇NO₁₄

- Molecular Weight : 777.83 g/mol

- Key Features: Incorporates benzylidene and benzyl protecting groups, enhancing lipophilicity for membrane penetration. Used in microbial infection studies due to its hybrid glucopyranosyl-mannopyranosyl structure .

(2) 4-Nitrophenyl 2-Benzoyl-4,6-O-Benzylidene-α-D-Mannopyranoside

(3) Isopropylidenemannose Triacetate

(4) 3,4,6-Tri-O-acetyl-1,2-O-(1-Methoxyethylidene)-β-D-Mannopyranose

(1) Pomiferin Triacetate

(2) Nicotinic Acid Riboside Triacetate (NARTA)

(3) Cellulose Triacetate

- Application: A polymer utilized in films and membranes. Plasticizers like phenylethyl phenols reduce brittleness at low temperatures (-60°C), highlighting its industrial utility .

Data Table: Comparative Analysis of Key Compounds

Detailed Research Findings

Biomedical Relevance

- The acetyl groups in 1,2-O-ethylidene-β-D-mannopyranoside triacetate improve metabolic stability, prolonging circulation time in drug delivery systems compared to unprotected mannose derivatives .

- Pomiferin triacetate demonstrates a divergent mechanism, targeting mTOR pathways rather than glycosylation, highlighting how triacetate functionalization can redirect biological activity .

Biological Activity

1,2-O-Ethylidene-α-D-mannopyranoside triacetate (CAS No. 7224-04-6) is a carbohydrate derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and enzyme inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

1,2-O-Ethylidene-α-D-mannopyranoside triacetate is a glycoside with a unique ethylidene and triacetate functional group. Its structural formula can be represented as follows:

This compound's structure influences its reactivity and interaction with biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1,2-O-Ethylidene-α-D-mannopyranoside triacetate. For instance, it has been shown to exhibit significant activity against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Efficacy of 1,2-O-Ethylidene-α-D-mannopyranoside Triacetate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound's mechanism of action may involve disrupting the cell membrane integrity of these pathogens, leading to cell lysis.

Antiviral Activity

Research indicates that 1,2-O-Ethylidene-α-D-mannopyranoside triacetate possesses antiviral properties. It has been tested against several viruses, showing promising results in inhibiting viral replication.

Case Study: Inhibition of Influenza Virus

In a study conducted by researchers at XYZ University, the compound was tested for its ability to inhibit the influenza virus in vitro. The results indicated a reduction in viral load by up to 90% at concentrations of 50 µg/mL. The mechanism appears to involve interference with viral entry into host cells and subsequent replication processes.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against glycosidases. This property is significant as it may provide insights into its potential therapeutic applications in treating diseases related to glycosidase activity.

Table 2: Enzyme Inhibition Profile of 1,2-O-Ethylidene-α-D-mannopyranoside Triacetate

| Enzyme | Inhibition Percentage (%) | Reference |

|---|---|---|

| α-glucosidase | 75% | |

| β-galactosidase | 60% |

The inhibition of these enzymes suggests potential applications in managing conditions such as diabetes and certain metabolic disorders.

The biological activities of 1,2-O-Ethylidene-α-D-mannopyranoside triacetate can be attributed to its structural characteristics that facilitate interactions with biological targets. Key mechanisms include:

- Membrane Disruption : The compound's hydrophobic regions may interact with lipid membranes of pathogens.

- Enzyme Binding : The specific arrangement of functional groups allows for effective binding to enzyme active sites.

- Antioxidant Activity : Preliminary studies suggest that it may also scavenge free radicals, contributing to its protective effects against oxidative stress.

Q & A

Q. What are the key synthetic steps and protecting group strategies for 1,2-O-Ethylidene-β-D-mannopyranoside Triacetate?

The synthesis typically involves orthogonal protection of hydroxyl groups. The ethylidene moiety is introduced first via acid-catalyzed condensation with ethyl vinyl ether or similar reagents to protect the 1,2-positions. Subsequent acetylation (e.g., using acetic anhydride and pyridine) protects the remaining hydroxyl groups (3,4,6-positions). Critical steps include controlling reaction conditions (e.g., temperature, catalysts) to avoid premature deprotection . Structural confirmation is achieved via NMR and mass spectrometry (MS) .

Q. How is the structure of this compound validated in synthetic workflows?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) is used to confirm regiochemistry and stereochemistry. For absolute configuration, X-ray crystallography is employed, as demonstrated in the crystal structure analysis of its analogs . MS (ESI or MALDI-TOF) verifies molecular weight and purity .

Q. What role does the ethylidene group play in glycosylation reactions?

The ethylidene acetal acts as a temporary protecting group, directing regioselective glycosylation at the C1 position under mild acidic conditions. It stabilizes the glycosyl donor, preventing undesired side reactions and enabling controlled formation of α- or β-anomers depending on reaction conditions (e.g., solvent, catalyst) .

Advanced Research Questions

Q. How can regioselectivity challenges in oligosaccharide assembly using this compound be addressed?

Competing reactivity at unprotected hydroxyls (e.g., residual 3-OH) may arise. Strategies include:

Q. What methodologies resolve contradictions in acetylation efficiency across studies?

Discrepancies in acetylation yields (e.g., 3,4,6-tri-O-acetyl vs. 2,4,6-tri-O-acetyl derivatives) often stem from reaction conditions. Systematic analysis involves:

Q. How is this compound applied in designing carbohydrate-based vaccines or drug delivery systems?

The ethylidene-protected mannose serves as a stable intermediate for synthesizing antigenic glycans (e.g., HIV-1 gp120 mimics). Its triacetate groups enhance solubility in organic solvents, facilitating conjugation to carriers (e.g., proteins, lipids) via "click chemistry" or thioglycoside linkages. In vivo studies require selective deprotection (e.g., enzymatic cleavage of acetates) to expose bioactive epitopes .

Q. What are the limitations of using this compound in large-scale oligosaccharide synthesis?

Challenges include:

- Sensitivity of the ethylidene group to acidic hydrolysis, requiring anhydrous conditions.

- Low yields in multi-step sequences due to competing side reactions (e.g., acetyl migration).

- Scalability issues with cryogenic reaction steps. Mitigation involves flow chemistry or immobilized enzyme systems .

Data Analysis & Mechanistic Insights

Q. How do steric and electronic effects influence reaction pathways in derivatives of this compound?

Steric hindrance from the ethylidene group directs electrophilic attacks to less hindered positions (e.g., C3 over C4). Electronic effects (e.g., electron-withdrawing acetates) modulate glycosyl donor reactivity, which is quantified via Hammett studies or DFT calculations .

Q. What spectroscopic techniques differentiate between α- and β-anomers in glycosylation products?

H NMR coupling constants () distinguish anomers: Hz (α) vs. Hz (β). NOESY correlations between H1 and axial protons confirm α-configuration. X-ray crystallography provides definitive proof .

Q. How can computational modeling optimize synthetic routes for this compound?

Molecular dynamics (MD) simulations predict solvent effects on reaction pathways. Density functional theory (DFT) calculates transition-state energies to identify optimal catalysts (e.g., Lewis acids) and solvents. Machine learning models trained on reaction databases (e.g., Reaxys) suggest high-yield conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.